In Vitro Antifungal Activity: Target Compound vs. Phenoxyethanol Against Candida albicans
Direct head-to-head MIC comparison demonstrates that 2-(4-chlorophenoxy)ethanol exhibits antifungal activity against Candida albicans at 16 µg/mL, whereas the non-chlorinated analog phenoxyethanol shows substantially weaker activity (MIC > 256 µg/mL in parallel assays), indicating that the 4-chloro substituent confers a >16-fold enhancement in potency [1][2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | Phenoxyethanol: >256 µg/mL |
| Quantified Difference | >16-fold lower MIC (higher potency) |
| Conditions | Broth microdilution assay; Candida albicans clinical isolate; 24-48 h incubation at 35°C |
Why This Matters
The presence of the 4-chloro substituent in 2-(4-chlorophenoxy)ethanol is essential for achieving clinically relevant antifungal concentrations, making it the required selection over non-halogenated phenoxyethanol analogs for antimicrobial applications.
- [1] Zsolnai T. Action of new fungicides. I. Phenol derivatives. Biochemical Pharmacology. 1960;5:1-19. View Source
- [2] PubChem. 2-Phenoxyethanol (CID 31236) Biological Test Results: Antifungal Activity. View Source
